2-cyano-N-(3,4-dimethylphenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide
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Overview
Description
2-cyano-N-(3,4-dimethylphenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a cyano group, dimethylphenyl, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(3,4-dimethylphenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the Intermediate: The initial step involves the reaction of 3,4-dimethylphenylamine with a suitable acylating agent to form an intermediate amide.
Introduction of the Cyano Group: The intermediate amide is then reacted with a cyanating agent, such as cyanogen bromide, to introduce the cyano group.
Coupling with Methoxyphenyl Group: The final step involves the coupling of the cyano-substituted intermediate with 4-[(4-methylphenyl)methoxy]phenyl under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(3,4-dimethylphenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-cyano-N-(3,4-dimethylphenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyano-N-(3,4-dimethylphenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group and aromatic rings contribute to its binding affinity and reactivity with biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-(2,4-dimethylphenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide
- 2-cyano-N-(3,5-dimethylphenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide
- 2-cyano-N-(3,4-dimethylphenyl)-3-[4-[(3-methylphenyl)methoxy]phenyl]prop-2-enamide
Uniqueness
The uniqueness of 2-cyano-N-(3,4-dimethylphenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-cyano-N-(3,4-dimethylphenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-18-4-7-22(8-5-18)17-30-25-12-9-21(10-13-25)15-23(16-27)26(29)28-24-11-6-19(2)20(3)14-24/h4-15H,17H2,1-3H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHNVQCEBQDFSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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